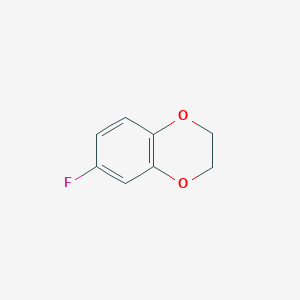

6-Fluoro-2,3-dihydro-1,4-benzodioxine

Description

Properties

IUPAC Name |

6-fluoro-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBRMEJPAIVOFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499301 | |

| Record name | 6-Fluoro-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60458-98-2 | |

| Record name | 6-Fluoro-2,3-dihydro-1,4-benzodioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60458-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Fluoro 2,3 Dihydro 1,4 Benzodioxine and Its Derivatives

Classical and Contemporary Synthetic Routes to the 2,3-Dihydro-1,4-benzodioxine Core

The formation of the dihydrobenzodioxine ring system can be achieved through various cyclization strategies, which are broadly categorized as intermolecular (involving two separate molecules) or intramolecular (involving a single molecule).

Intermolecular Cyclization Approaches

Intermolecular strategies are the most traditional and widely used methods for constructing the 2,3-dihydro-1,4-benzodioxine core. These typically involve the reaction of a catechol derivative with a two-carbon electrophile.

A cornerstone of this approach is the Williamson ether synthesis, where a catechol (or a substituted catechol) is reacted with a 1,2-dihaloethane, most commonly 1,2-dibromoethane (B42909) or 1,2-dichloroethane, in the presence of a base. nih.govscirp.org For instance, the synthesis of a 2,3-dihydrobenzo[b] nih.govfrontiersin.orgdioxine-5-carboxylate involves the alkylation of a methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane using potassium carbonate as the base. nih.gov Similarly, the reaction of pyrocatechol (B87986) with a suitable dielectrophile in the presence of potassium carbonate and a solvent like dimethylformamide (DMF) affords the benzodioxine ring. mdpi.com

More contemporary methods have been developed to improve efficiency and substrate scope. One such method is a copper-catalyzed tandem reaction between o-iodophenols and epoxides. acs.org This process is proposed to occur through a novel ring-opening of the epoxide followed by a coupling cyclization, providing moderate to good yields for a range of substituted benzodioxines. acs.org Another advanced approach involves a dual nucleophilic aromatic substitution (SNAr) on activated ortho-halonitrobenzenes using diols as the dinucleophile. rsc.org

| Method | Key Reactants | Reagents & Conditions | Reference |

|---|---|---|---|

| Williamson Ether Synthesis | Catechol derivative, 1,2-Dihaloethane | K₂CO₃, DMF or other polar aprotic solvent, heat | mdpi.comnih.gov |

| Copper-Catalyzed Tandem Cyclization | o-Iodophenol, Epoxide | Cu₂O, 1,10-phenanthroline, Cs₂CO₃, Toluene, 90 °C | acs.org |

| Dual SNAr Reaction | Activated ortho-halonitrobenzene, Diol | Base (e.g., K₂CO₃) | rsc.org |

Intramolecular Cyclization Strategies

Intramolecular cyclization involves forming the heterocyclic ring from a single precursor molecule that already contains the necessary components. These methods can offer advantages in terms of regioselectivity and efficiency, particularly for complex substrates.

One notable example is the palladium-catalyzed tandem oxidative aminocarbonylation-cyclization. researchgate.net In this approach, readily available 2-prop-2-ynyloxyphenols undergo a sequence of reactions, including the formation of a 2-ynamide intermediate, which is suitably positioned for an intramolecular conjugate addition to form the dihydrobenzodioxine ring system. researchgate.net This method demonstrates significant stereoselectivity, preferentially forming the Z-isomer. researchgate.net

While not specifically reported for the synthesis of simple benzodioxines, intramolecular Diels-Alder (IMDA) reactions represent a powerful strategy for the construction of complex polycyclic systems containing fused rings. nih.gov This strategy involves a diene and a dienophile tethered within the same molecule, which undergo a cycloaddition upon heating to form a bicyclic or polycyclic structure. nih.gov The principles of such intramolecular ring-forming reactions are a key area of modern synthetic chemistry. researchgate.net

| Method | Precursor Type | Reagents & Conditions | Reference |

|---|---|---|---|

| Palladium-Catalyzed Oxidative Cyclization | 2-Prop-2-ynyloxyphenol | PdI₂, KI, CO/Air (20 atm), DMA, 80-100 °C | researchgate.net |

| Intramolecular C-H Arylation | Peptide with terminal amino acid | Pd(OAc)₂, Ligand, Base, Dichloroethane (DCE) | researchgate.net |

Ring Contraction and Expansion Methodologies for Dihydrobenzodioxine Formation

Ring contraction and expansion reactions are powerful tools in organic synthesis for altering ring sizes and increasing molecular complexity, often through carbocation or carbenoid intermediates. etsu.edu Ring contraction reactions, such as the Favorskii rearrangement of α-halo cycloalkanones or acid-induced Wagner-Meerwein rearrangements, reduce the size of a hydrocarbon ring. etsu.eduharvard.eduyoutube.com Conversely, ring expansion methods can enlarge a ring, for example, through the rearrangement of cyclopropylcarbinyl cations generated from monocyclopropanated heterocycles. nih.gov

However, these methodologies are not commonly employed for the de novo synthesis of the 2,3-dihydro-1,4-benzodioxine core. The construction of this specific scaffold is more directly and efficiently achieved through the cyclization strategies outlined previously. While there are reports of ring contractions leading to other heterocyclic systems like 4H-benzo[b] nih.govfrontiersin.orgthiazine 1,1-dioxides nih.gov and ring expansions of isoxazoles to form pyridines nih.gov, their application to the formation of benzodioxines is not established in the literature.

Targeted Fluorination Strategies for the Benzene (B151609) Ring of 2,3-Dihydro-1,4-benzodioxines

Introducing a fluorine atom onto the aromatic ring of the benzodioxine scaffold can be accomplished either by fluorinating the pre-formed heterocycle or by constructing the ring from an already fluorinated precursor.

Direct Aromatic Fluorination Techniques

Direct fluorination involves substituting a hydrogen atom on the aromatic ring of 2,3-dihydro-1,4-benzodioxine with a fluorine atom. Direct reaction with elemental fluorine (F₂) is often too reactive and difficult to control, leading to multiple products and fragmentation. thieme-connect.de

A more controlled and regioselective method is fluorodediazoniation, commonly known as the Balz-Schiemann reaction. This two-step process begins with the diazotization of an amino-substituted benzodioxine, such as 6-amino-2,3-dihydro-1,4-benzodioxine, using a nitrite (B80452) source in the presence of a fluoride (B91410) source like hydrogen fluoride or tetrafluoroboric acid. thieme-connect.de The resulting diazonium salt is then decomposed, typically by heating, to yield the desired fluoro-substituted product. thieme-connect.de

Modern synthetic chemistry has also seen the rise of palladium-catalyzed C–H activation/fluorination. These methods allow for the direct conversion of a C–H bond to a C–F bond. While a powerful tool for installing fluorine, the application to a specific substrate like 2,3-dihydro-1,4-benzodioxine would require specific development. chemrxiv.org

Nucleophilic Aromatic Substitution (SNAr) in Fluorinated Benzodioxine Precursors

An alternative and highly effective strategy is to build the dioxine ring onto a benzene ring that already contains the fluorine atom. This approach relies on nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group on an electron-deficient aromatic ring. core.ac.uk

The synthesis of 6-Fluoro-2,3-dihydro-1,4-benzodioxine can be readily achieved by starting with a fluorinated catechol, such as 4-fluorocatechol. This precursor can then be reacted with 1,2-dibromoethane in a classical Williamson ether synthesis to form the dioxine ring, with the fluorine atom already in the desired position.

A related SNAr strategy involves using a polyfluorinated aromatic precursor. For example, the reaction of 1,2,4-trifluorobenzene (B1293510) with ethylene (B1197577) glycol in the presence of a strong base can lead to a sequential double SNAr reaction. The hydroxyl groups of ethylene glycol displace the two fluorine atoms that are ortho to each other, yielding this compound. The strong electron-withdrawing nature of the fluorine atoms activates the ring towards nucleophilic attack, making this a viable pathway. core.ac.ukresearchgate.net This type of strategy has been successfully used to prepare analogous fluorinated heterocycles. researchgate.net The synthesis of other fluorinated heterocycles, such as 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole, also relies on cyclization reactions performed on difluorinated aromatic precursors. google.com

| Method | Precursor | Key Reagents | Mechanism | Reference |

|---|---|---|---|---|

| Balz-Schiemann Reaction | 6-Amino-2,3-dihydro-1,4-benzodioxine | 1. NaNO₂, HBF₄ or HF; 2. Heat | Fluorodediazoniation | thieme-connect.de |

| Cyclization of Fluorinated Precursor | 4-Fluorocatechol | 1,2-Dibromoethane, Base | Williamson Ether Synthesis | N/A |

| Double SNAr Reaction | 1,2,4-Trifluorobenzene | Ethylene glycol, Base | Nucleophilic Aromatic Substitution | core.ac.ukresearchgate.net |

Electrophilic Fluorination Methods utilizing N-F Reagents

Electrophilic fluorination has become a cornerstone for the direct introduction of fluorine onto organic molecules under relatively mild conditions. Reagents containing a nitrogen-fluorine (N-F) bond are particularly prominent due to their stability, safety, and ease of handling compared to hazardous sources like elemental fluorine. wikipedia.orgorganicreactions.org These reagents are broadly classified as neutral or cationic, with the latter, such as Selectfluor, generally exhibiting greater fluorinating power. organicreactions.orgresearchgate.net

The synthesis of this compound can be envisioned via the direct fluorination of the parent 2,3-dihydro-1,4-benzodioxine. The benzodioxine ring is an electron-rich aromatic system, activated towards electrophilic substitution. The ether-like oxygen atoms direct electrophiles primarily to the 6- and 7-positions. Electrophilic fluorinating agents, particularly those of the N-F class, are well-suited for this type of transformation.

Key N-F Reagents:

A variety of N-F reagents have been developed, each with distinct reactivity profiles. rsc.orgnih.gov For the fluorination of an activated aromatic ring like 2,3-dihydro-1,4-benzodioxine, reagents such as Selectfluor and N-Fluorobenzenesulfonimide (NFSI) are primary candidates.

| Reagent Name | Abbreviation | Class | Key Features |

| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Cationic | Highly reactive, commercially available, crystalline solid, tolerant of air and water. wikipedia.org |

| N-Fluorobenzenesulfonimide | NFSI | Neutral | Milder than Selectfluor, widely used for fluorinating carbanions and activated rings. |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral | Another stable, crystalline N-F source. wikipedia.org |

Reaction Mechanism and Selectivity:

The mechanism of electrophilic aromatic substitution with N-F reagents is a subject of ongoing study, with evidence supporting both SN2-type and single-electron transfer (SET) pathways. wikipedia.org In the context of 2,3-dihydro-1,4-benzodioxine, the reaction would proceed by the attack of the electron-rich aromatic ring on the electrophilic fluorine atom of the N-F reagent. The regioselectivity is governed by the directing effects of the dioxine oxygens, which activate the 6- and 7-positions. The formation of the 6-fluoro isomer is expected, although a mixture of isomers is possible.

The choice of reaction conditions, including the solvent and temperature, can significantly influence the yield and selectivity of the fluorination. Acetonitrile (B52724) is a common solvent for reactions involving Selectfluor. nih.govnih.govorganic-chemistry.org Optimization of these parameters would be crucial to maximize the yield of the desired 6-fluoro product. For instance, in the fluorination of other activated heterocyclic systems, slow addition of the fluorinating agent at controlled temperatures (e.g., 0 °C) has proven effective in achieving high yields. nih.gov

Green Chemistry Principles in the Synthesis of Fluorinated Benzodioxine Systems

The integration of green chemistry principles into synthetic routes is essential for developing sustainable and environmentally benign processes. For fluorinated compounds, this includes minimizing the use of hazardous reagents and exploring energy-efficient technologies.

Organic Electrolysis for Fluorine-Containing Aromatic Carboxylic Acids

Organic electrolysis, or electrosynthesis, represents a powerful green chemistry tool. numberanalytics.com It often obviates the need for chemical oxidants or reductants, reducing waste and improving atom economy. Electrochemical fluorination (ECF) is a direct method for creating C-F bonds under safe conditions, avoiding highly toxic and difficult-to-handle reagents. lew.ro

This technique can be applied to the synthesis of fluorinated aromatic carboxylic acids, which are precursors to various derivatives. The process involves the anodic oxidation of a substrate in the presence of a fluoride source. numberanalytics.com Various fluoride-containing electrolytes can be used, such as molten potassium fluoride in hydrogen fluoride (the CAVE process) or organic fluoride salts like (C2H5)3N:3HF in organic solvents. wikipedia.org

For a precursor like 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, electrochemical methods could potentially be used in two ways:

Direct Fluorination: Anodic fluorination of the aromatic ring of the carboxylic acid could directly install the fluorine atom. The conditions, including the electrode material (typically nickel or porous carbon) and electrolyte, would need to be carefully controlled to manage reactivity and prevent side reactions like decarboxylation. wikipedia.orgfluorine1.ru

Decarboxylative Fluorination: In some electrochemical processes, a carboxylic acid can be replaced by a fluorine atom. While more common for aliphatic acids, developing such a method for aromatic systems would be a significant advancement. youtube.com

The key advantage of this approach is the use of electricity as a "traceless" reagent, aligning perfectly with green chemistry principles. lew.ro

Flow Microreactor Synthesis for Controlled Fluorination Reactions

Flow microreactors offer significant advantages over traditional batch reactors, particularly for highly exothermic or hazardous reactions, such as many fluorination processes. nih.gov These systems provide superior control over reaction parameters like temperature, pressure, and mixing, leading to improved safety, higher yields, and better selectivity. beilstein-journals.org

The benefits of using flow microreactors for the synthesis of fluorinated benzodioxine systems include:

Enhanced Safety: Direct fluorination using elemental fluorine (F₂) is extremely exothermic and can be explosive in batch reactors. Microreactors, with their high surface-area-to-volume ratio, allow for rapid heat dissipation, enabling the safe use of highly reactive reagents. researchgate.net

Precise Control: The small reaction volumes and precise control over residence time allow for the optimization of fast reactions, minimizing the formation of byproducts like over-fluorinated or polymeric materials. beilstein-journals.orgresearchgate.net

Increased Efficiency: Continuous processing in flow reactors can lead to higher throughput and more consistent product quality compared to batch synthesis. This is particularly beneficial for late-stage fluorination in drug discovery. researchgate.net

A potential flow process for synthesizing this compound could involve pumping a solution of the benzodioxine substrate through a temperature-controlled microchannel while introducing a stream of a fluorinating agent, such as a solution of Selectfluor or diluted F₂ gas. researchgate.net The short residence time and excellent temperature control would allow the reaction to be performed under conditions that might be unsafe in a batch setup, potentially leading to a cleaner and more efficient synthesis. durham.ac.uk

Retrosynthetic Analyses in the Design of this compound Derivatives

Retrosynthetic analysis is a foundational strategy for devising synthetic routes to target molecules by breaking them down into simpler, commercially available precursors. For this compound, several logical disconnections can be proposed.

Strategy 1: Late-Stage Fluorination

The most direct approach involves introducing the fluorine atom onto the pre-formed benzodioxine ring.

C-F Bond Disconnection: This leads back to 2,3-dihydro-1,4-benzodioxine. The corresponding forward reaction would be an electrophilic aromatic substitution using an N-F reagent like Selectfluor, as discussed in section 2.2.3. This is often a preferred route if the parent heterocycle is readily available.

C-F from C-N Disconnection: An alternative is to disconnect the C-F bond to an amino group precursor. This suggests a Balz-Schiemann reaction or related Sandmeyer-type fluorination. The retrosynthetic precursor would be 6-amino-2,3-dihydro-1,4-benzodioxine. This amino compound can be obtained from the reduction of the corresponding nitro derivative, 6-nitro-2,3-dihydro-1,4-benzodioxine.

Strategy 2: Dioxine Ring Formation with a Fluorinated Precursor

This strategy involves constructing the dioxine ring from a starting material that already contains the fluorine atom.

C-O Bond Disconnection (Williamson Ether Synthesis): Disconnecting the two ether bonds of the dioxine ring leads back to a fluorinated catechol and a two-carbon electrophile. The logical precursors are 4-fluorocatechol (4-fluoro-1,2-dihydroxybenzene) and an ethylene dihalide, such as 1,2-dibromoethane or 1,2-dichloroethane. The forward synthesis would be a double Williamson ether synthesis, typically carried out in the presence of a base. This is a robust and common method for forming the 1,4-benzodioxine ring system. 4-Fluorocatechol is a commercially available starting material, making this a highly viable and convergent synthetic route.

These retrosynthetic pathways provide a flexible framework for the synthesis of not only the target compound but also a wide range of its derivatives by modifying the starting materials or the sequence of transformations.

Chemical Reactivity and Derivatization of 6 Fluoro 2,3 Dihydro 1,4 Benzodioxine

Electrophilic Aromatic Substitution Reactions on the Fluorinated Benzodioxine Core

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the case of 6-Fluoro-2,3-dihydro-1,4-benzodioxine, the regiochemical outcome of such reactions is governed by the directing effects of the two substituents on the benzene (B151609) ring: the fluorine atom and the ethylenedioxy group (-O-CH₂-CH₂-O-).

The ethylenedioxy group is a strong activating group and an ortho-, para- director. This is due to the lone pairs on the oxygen atoms, which can donate electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (the sigma complex) formed during the electrophilic attack, particularly when the attack occurs at the ortho and para positions.

Conversely, the fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density from the ring via the inductive effect. libretexts.org However, like other halogens, it is an ortho-, para- director because its lone pairs can also participate in resonance stabilization of the cationic intermediate. msu.edumasterorganicchemistry.com

When both groups are present, their directing effects must be considered in concert. The powerful activating and directing effect of the ethylenedioxy group typically dominates. The fluorine is at position 6. The ethylenedioxy group will direct incoming electrophiles to its ortho positions (C5 and C8) and its para position (C7). The fluorine atom will direct to its ortho positions (C5 and C7) and its para position (C8). Therefore, the positions C5, C7, and C8 are all activated for substitution. The precise outcome can depend on the steric hindrance and the specific reaction conditions, but substitution at C7 is often favored as it is para to the strongly activating oxygen and ortho to the fluorine.

| Reaction Type | Typical Reagents | Electrophile | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 7-Nitro-6-fluoro-2,3-dihydro-1,4-benzodioxine |

| Halogenation (Bromination) | Br₂, FeBr₃ | Br⁺ | 7-Bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine |

| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound-7-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 1-(6-Fluoro-2,3-dihydro-1,4-benzodioxin-7-yl)ethan-1-one (for R=CH₃) |

Nucleophilic Reactions and Modifications at the Dioxine Ring System

The 2,3-dihydro-1,4-benzodioxine ring system is generally stable and resistant to nucleophilic attack under standard conditions. The C-O bonds within the saturated heterocyclic ring are ether linkages, which are typically unreactive unless subjected to harsh conditions, such as strong acids (e.g., HBr, HI) that can induce ring opening. Such reactions are not commonly employed for simple modifications as they can lead to the decomposition of the entire scaffold. Consequently, derivatization of this compound overwhelmingly focuses on the aromatic portion of the molecule rather than the dioxine ring system.

Formation of Complex Molecular Architectures via C-C and C-Heteroatom Coupling

The this compound scaffold serves as a valuable core for building more complex molecules, which is often achieved through modern cross-coupling methodologies.

Palladium-Catalyzed Amination and Coupling Reactions with Benzodioxine Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. bohrium.com While the C-F bond is generally strong and less reactive in these reactions compared to other aryl halides, it is more common to introduce another halogen (like bromine or iodine) onto the benzodioxine ring at a specific position via electrophilic substitution to serve as a handle for coupling.

The Buchwald-Hartwig amination, for instance, is a widely used method for forming C-N bonds by coupling an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org Starting with a bromo-derivative of this compound, a wide variety of primary and secondary amines can be introduced onto the aromatic ring. This reaction has become a cornerstone of modern medicinal chemistry for synthesizing aryl amines. rug.nlwesleyan.edu

| Coupling Reaction | Typical Substrate | Coupling Partner | Catalyst System (Example) | Bond Formed |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | 7-Bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine | Primary/Secondary Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOtBu | Aryl-N |

| Suzuki Coupling | 7-Bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, K₂CO₃ | Aryl-Aryl |

| Heck Coupling | 7-Bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | Aryl-C (alkenyl) |

| Sonogashira Coupling | 7-Bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine | Terminal Alkyne (RC≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl-C (alkynyl) |

Linker Chemistry and Scaffold Diversification Strategies

The 1,4-benzodioxane (B1196944) scaffold is highly versatile and frequently utilized in drug design, where it can be connected to other pharmacophores via various chemical linkers. unimi.itnih.gov Functional groups introduced onto the benzodioxine core, often through the reactions described above, can serve as attachment points for these linkers. For example, an amino group installed via Buchwald-Hartwig amination can be acylated to form an amide linker. scielo.br Similarly, a carboxylic acid group, introduced perhaps by oxidation of a methyl group or carboxylation of an organometallic intermediate, can be used to form ester or amide bonds. These strategies allow for the systematic exploration of structure-activity relationships (SAR) by varying the length, flexibility, and chemical nature of the linker connecting the benzodioxine core to other parts of the molecule. nih.gov

Derivatization for Specialized Research Applications

Synthesis of Radioligands for Positron Emission Tomography (PET) Research

The incorporation of positron-emitting isotopes, particularly Fluorine-18 (B77423) (¹⁸F), into bioactive molecules is crucial for the development of radiotracers for Positron Emission Tomography (PET) imaging. nih.gov The 1,4-benzodioxane framework is found in ligands for various neurological targets, making its ¹⁸F-labeled analogues of great interest for brain imaging studies. snmjournals.org

The synthesis of such radioligands typically involves the late-stage introduction of ¹⁸F onto a precursor molecule. The most common method is nucleophilic aromatic substitution (SₙAr), where an electron-deficient aromatic ring bearing a good leaving group is treated with [¹⁸F]fluoride. nih.gov To facilitate this reaction on a benzodioxine scaffold, a precursor would need to be synthesized with a leaving group (e.g., a nitro group or a halogen) positioned ortho or para to a strong electron-withdrawing group.

For example, a precursor such as 7-nitro-6-(trimethylstannyl)-2,3-dihydro-1,4-benzodioxine could potentially be used. The nitro group activates the ring for nucleophilic substitution, and the trimethylstannyl group could be replaced with [¹⁸F]fluoride via electrophilic radiofluorination, though nucleophilic displacement of a leaving group like a nitro group is more common for producing high specific activity tracers. uni-tuebingen.de The synthesis requires careful optimization of reaction conditions, including the choice of solvent, temperature, and the phase-transfer catalyst (such as Kryptofix 2.2.2) used to enhance the reactivity of the [¹⁸F]fluoride ion. nih.govmdpi.com

| Radiolabeling Strategy | Typical Precursor Functional Group | Leaving Group | [¹⁸F] Source | Key Reagents/Conditions |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | Nitro (-NO₂) | -NO₂ | K[¹⁸F]F | Kryptofix 2.2.2, K₂CO₃, high temperature, polar aprotic solvent (e.g., DMSO, DMF) |

| Nucleophilic Aromatic Substitution | Trialkylammonium salt (-N⁺R₃) | -N⁺R₃ | K[¹⁸F]F | Kryptofix 2.2.2, K₂CO₃, high temperature |

| Nucleophilic (Copper-mediated) | Boronic Ester (-B(OR)₂) | -B(OR)₂ | [¹⁸F]CuF complex | Copper catalyst, base, ligand |

| Electrophilic Substitution | Trialkylstannane (-SnR₃) | -SnR₃ | [¹⁸F]F₂ or [¹⁸F]CH₃COOF | Aprotic solvent, often lower specific activity |

Preparation of Functionalized Probes for Biochemical Mechanism Studies

The strategic incorporation of fluorine atoms into bioactive molecules is a widely recognized approach in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The compound this compound serves as a valuable scaffold for the development of functionalized probes aimed at elucidating biochemical mechanisms. Its unique electronic properties and potential for selective derivatization allow for the attachment of various reporter groups, such as fluorophores, affinity labels, or radioligands.

The development of such probes hinges on the chemical reactivity of the this compound core. The fluorine atom and the dioxolane ring influence the regioselectivity of electrophilic aromatic substitution reactions, which are commonly employed to introduce functional handles for further elaboration.

Electrophilic Aromatic Substitution for Functionalization

One plausible strategy for functionalizing the aromatic ring of this compound is through electrophilic nitration. While direct nitration of the parent compound has not been extensively detailed in publicly available literature, analogous reactions on similar benzodioxine structures have been reported. For instance, the nitration of 2,3-dihydrobenzo[b] nih.govscielo.brdioxine-5-carboxamide has been successfully achieved using a mixture of nitric acid and trifluoroacetic acid, yielding nitro derivatives that can be further elaborated. nih.gov This suggests that a similar approach could be employed for this compound, with the position of nitration being directed by the combined electronic effects of the fluorine and the dioxolane ether oxygens.

The resulting nitro-substituted compound can then be readily reduced to the corresponding amine. This amino group serves as a versatile nucleophilic handle for the attachment of various probes.

Derivatization of the Amino Group

The amino derivative of this compound is a key intermediate for the synthesis of a wide array of functionalized probes. Standard acylation or sulfonylation reactions can be employed to append reporter moieties. For example, reaction with a fluorescent dye containing a carboxylic acid or sulfonyl chloride group would yield a fluorescent probe.

A common approach involves the use of bifunctional linkers to connect the benzodioxine scaffold to the reporter group, allowing for greater flexibility and minimizing potential steric hindrance that could affect biological activity.

Table 1: Proposed Reaction Scheme for the Synthesis of a Functionalized Probe

| Step | Reactant(s) | Reagent(s) and Conditions | Product | Purpose |

| 1 | This compound | HNO₃, H₂SO₄ | Nitro-6-fluoro-2,3-dihydro-1,4-benzodioxine | Introduction of a functional handle |

| 2 | Nitro-6-fluoro-2,3-dihydro-1,4-benzodioxine | H₂, Pd/C or SnCl₂, HCl | Amino-6-fluoro-2,3-dihydro-1,4-benzodioxine | Conversion to a versatile nucleophile |

| 3 | Amino-6-fluoro-2,3-dihydro-1,4-benzodioxine | Reporter-COCl or Reporter-SO₂Cl | Functionalized Probe | Attachment of a reporter group |

Research Findings on Analogous Compounds

While specific research on probes derived from this compound is limited, studies on related non-fluorinated benzodioxanes provide valuable insights. For example, derivatives of 2,3-dihydro-1,4-benzodioxin-6-amine have been synthesized and evaluated for various biological activities. scielo.br These synthetic methodologies, often involving the formation of amides and sulfonamides, are directly applicable to the fluorinated analogue.

In one study, the synthesis of a series of N-substituted derivatives of 2,3-dihydro-1,4-benzodioxin-6-amine was achieved by reacting the parent amine with various sulfonyl chlorides and bromo-acetamides. scielo.br This highlights the feasibility of attaching diverse functionalities to the benzodioxine core through the amino group.

Table 2: Examples of Derivatization Reactions on 2,3-dihydro-1,4-benzodioxin-6-amine

| Starting Material | Reagent | Product | Reaction Type | Reference |

| 2,3-dihydro-1,4-benzodioxin-6-amine | 4-methylbenzenesulfonyl chloride | N-(2,3-dihydrobenzo nih.govscielo.brdioxin-6-yl)-4-methylbenzenesulfonamide | Sulfonylation | scielo.br |

| N-(2,3-dihydrobenzo nih.govscielo.brdioxin-6-yl)-4-methylbenzenesulfonamide | 2-bromo-N-phenylacetamide | 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamide | Alkylation | scielo.br |

These examples underscore the chemical tractability of the benzodioxine scaffold for the construction of more complex molecules, including functionalized probes for biochemical investigations. The introduction of a fluorine atom at the 6-position is anticipated to modulate the biological and physical properties of the resulting probes without fundamentally altering the synthetic accessibility of the core structure. Further research is warranted to explore the full potential of this compound in the development of novel biochemical tools.

Advanced Spectroscopic and Analytical Characterization of 6 Fluoro 2,3 Dihydro 1,4 Benzodioxine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, including the 6-fluoro-2,3-dihydro-1,4-benzodioxine framework. Through the analysis of various nuclei, a comprehensive picture of the molecular connectivity and environment can be assembled.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in identifying the core benzodioxine structure and the position of its substituents.

In the ¹H NMR spectrum of the parent 2,3-dihydro-1,4-benzodioxine, the four protons of the dioxine ring's ethylenedioxy group (-O-CH₂-CH₂-O-) typically appear as a singlet or a narrow multiplet around 4.25-4.30 ppm. scirp.org The aromatic protons of the benzene (B151609) ring appear further downfield, generally between 6.8 and 7.0 ppm. chemicalbook.com

The introduction of a fluorine atom at the 6-position induces predictable changes in the ¹H NMR spectrum. The fluorine atom's electron-withdrawing nature and its coupling to adjacent protons alter the chemical shifts and splitting patterns of the aromatic signals. For instance, in a 6-bromo analog, the proton at H-5 appears as a doublet around 7.0 ppm, H-7 as a doublet of doublets around 6.95 ppm, and H-8 as a doublet around 6.75 ppm. A similar pattern is expected for the 6-fluoro analog, with specific fluorine-proton coupling constants (J-coupling) further splitting the signals of H-5 and H-7.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The sp³ hybridized carbons of the ethylenedioxy group (C-2 and C-3) are typically observed around 64 ppm. scirp.org The aromatic carbons resonate in the 115-145 ppm region. The carbon atom directly bonded to the fluorine (C-6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of the fluorine's position. The chemical shifts of the adjacent carbons (C-5 and C-7) are also influenced by the fluorine substituent.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for the 2,3-dihydro-1,4-benzodioxine Core

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| H-2, H-3 | ~ 4.2 - 4.3 | - | Appears as a multiplet or singlet corresponding to 4 protons. scirp.org |

| C-2, C-3 | - | ~ 64.0 | sp³ carbons of the dioxine ring. scirp.org |

| H-5, H-8 | ~ 6.8 - 7.0 | - | Aromatic protons. Their shifts and multiplicities change significantly with substitution. |

| H-6, H-7 | ~ 6.8 - 7.0 | - | Aromatic protons. Their shifts and multiplicities change significantly with substitution. |

| Aromatic C | - | ~ 115 - 125 | Carbons ortho and para to the oxygen atoms (CH). |

| Aromatic C-O | - | ~ 142 - 144 | Quaternary carbons bonded to oxygen. |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom. scirp.org Since ¹⁹F has a nuclear spin of I=½ and is 100% naturally abundant, it yields sharp signals with a wide chemical shift range, making it an excellent probe for fluorinated analogs.

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the C-6 fluorine atom. The chemical shift of this signal will be characteristic of an aryl fluoride (B91410). This signal will be split into a doublet of doublets due to coupling with the two neighboring aromatic protons, H-5 (ortho coupling, ³JHF) and H-7 (meta coupling, ⁴JHF). The magnitudes of these coupling constants provide definitive proof of the fluorine's location at the 6-position.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (C₈H₇FO₂). A key fragmentation pathway for the benzodioxine ring involves a retro-Diels-Alder reaction, leading to the loss of an ethylene (B1197577) molecule (28 Da). Another common fragmentation is the cleavage of the ether bonds. The presence of the fluorine atom on the aromatic ring will influence the fragmentation, and fragments containing the fluorophenyl moiety will be observed. For instance, in the GC-MS of N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, characteristic fragments are seen at m/z 151 (loss of the acetyl group) and 101. nih.gov

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Formula |

| 154 | Molecular Ion [M]⁺ | [C₈H₇FO₂]⁺ |

| 126 | [M - C₂H₄]⁺ | [C₆H₄FO]⁺ |

| 111 | Fluorotropylium ion | [C₇H₆F]⁺ |

| 95 | Fluorophenoxy ion | [C₆H₄FO]⁻ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound and its analogs is characterized by several key absorption bands.

The most prominent features include strong C-O-C stretching vibrations from the two ether linkages in the dioxine ring, typically appearing in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching bands are observed around 1500-1600 cm⁻¹. The C-H stretching vibrations for the aromatic ring appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the -CH₂- groups are found just below 3000 cm⁻¹. scielo.br Crucially, the presence of the fluorine substituent is confirmed by a C-F stretching band, which is typically found in the 1100-1250 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3100 | C-H Stretch | Aromatic Ring |

| 2850 - 2960 | C-H Stretch | Aliphatic (-CH₂-) scielo.br |

| 1500 - 1600 | C=C Stretch | Aromatic Ring scielo.br |

| 1200 - 1300 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| 1100 - 1250 | C-F Stretch | Aryl Fluoride |

| 1000 - 1100 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |

X-ray Diffraction for Solid-State Structure Determination and Conformational Analysis

For analogs that can be obtained in crystalline form, single-crystal X-ray diffraction provides the most definitive structural proof. This technique maps the electron density of the crystal to determine the precise three-dimensional arrangement of atoms, yielding exact bond lengths, bond angles, and torsional angles.

Chromatographic Techniques for Purity Assessment and Separation of Analogs

Chromatographic methods are essential for assessing the purity of synthesized this compound analogs and for separating them from reaction byproducts or stereoisomers.

Thin-Layer Chromatography (TLC) is commonly used for rapid qualitative monitoring of reaction progress and for determining appropriate solvent systems for larger-scale purification.

Flash column chromatography is a standard preparative technique used to purify compounds on a larger scale. For instance, it has been successfully employed to isolate and separate erythro and threo isomers of complex benzodioxine derivatives.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for determining the purity of the final compound with high accuracy. By using a suitable column and mobile phase, HPLC can separate the target compound from even very closely related impurities, and the peak area provides a quantitative measure of purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. The method's high resolution and sensitivity make it ideal for assessing the purity of the compound and for separating it from starting materials, byproducts, and other impurities.

In a typical HPLC analysis of fluorinated benzodioxane derivatives, a reversed-phase column is often employed. The choice of stationary phase is critical; while standard C18 columns can be effective, stationary phases specifically designed for fluorinated compounds, such as those with pentafluorophenyl (PFP) functionalities, can offer enhanced selectivity. This is due to unique interactions, including dipole-dipole, π-π, and ion-exchange mechanisms, which can be particularly advantageous for separating halogenated aromatic isomers.

The mobile phase generally consists of a mixture of an aqueous component (like deionized water, often with a buffer such as ammonium (B1175870) formate (B1220265) or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure the efficient elution of compounds with varying polarities. Detection is typically performed using a UV detector, with the wavelength set to an absorbance maximum of the benzodioxine ring system.

Table 1: Illustrative HPLC Parameters for Analysis of Fluorinated Benzodioxine Analogs

| Parameter | Value/Condition |

|---|---|

| Column | Pentafluorophenyl (PFP) Propyl, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS)

To obtain more definitive identification, HPLC is often coupled with mass spectrometry (LC-MS). This powerful hyphenated technique provides not only the retention time from the chromatography but also the mass-to-charge ratio (m/z) of the analyte, confirming its molecular weight.

For this compound, an electrospray ionization (ESI) source is commonly used, typically in positive ion mode, to generate molecular ions, often as protonated molecules [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition and further confirming the compound's identity. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, yielding a characteristic pattern of daughter ions that serves as a structural fingerprint, enhancing the confidence in identification.

Table 2: Representative LC-MS Data for this compound

| Parameter | Value |

|---|---|

| Ionization Mode | ESI Positive |

| Molecular Formula | C₈H₇FO₂ |

| Exact Mass | 154.0430 |

| Observed [M+H]⁺ | 155.0503 |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller sub-2 µm particles. This results in higher resolution, improved sensitivity, and substantially faster analysis times compared to traditional HPLC. UPLC is particularly valuable for the high-throughput analysis of this compound samples, for example, in reaction monitoring or library screening.

The fundamental principles of separation in UPLC are similar to HPLC, but the system is optimized to operate at much higher pressures. The increased efficiency of UPLC columns allows for better separation of closely related analogs and isomers, which can be a challenge with conventional HPLC. The shorter analysis times also lead to a reduction in solvent consumption, making it a more environmentally friendly technique.

Table 3: Comparison of Typical HPLC and UPLC Performance for Benzodioxine Analysis

| Feature | HPLC | UPLC |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm |

| Typical Run Time | 15 - 30 min | 1 - 5 min |

| Peak Resolution | Good | Excellent |

| System Pressure | 1000 - 4000 psi | 6000 - 15000 psi |

| Solvent Consumption | Higher | Lower |

Thermal Analysis for Polymerization Behavior and Material Stability Profiling (as a monomer/precursor)

When this compound is considered as a monomer or a precursor for polymer synthesis, its thermal properties are of paramount importance. Thermal analysis techniques provide crucial information about its melting behavior, polymerization characteristics, and the stability of the resulting materials.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermal transitions of a material. For this compound, a DSC thermogram can reveal its melting point (Tₘ), which is an indicator of purity. When used as a monomer, the DSC can also detect the heat flow associated with polymerization.

A typical DSC experiment involves heating a small sample at a constant rate in a controlled atmosphere. An endothermic peak will correspond to the melting of the monomer. If the monomer undergoes thermally initiated polymerization, a broad exothermic peak will be observed at higher temperatures. The onset temperature of this exotherm indicates the temperature at which polymerization begins, and the area under the peak is proportional to the enthalpy of polymerization (ΔHₚ). This information is vital for designing polymerization processes and determining curing cycles for potential thermosetting resins.

Table 4: Hypothetical DSC Data for a Fluorinated Benzodioxine Monomer

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| Melting (Endotherm) | 85 | 88 | 120 |

| Polymerization (Exotherm) | 220 | 250 | -350 |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is essential for assessing the thermal stability of this compound as a monomer and, more importantly, the stability of the polymer derived from it.

In a TGA experiment, the sample is heated in a controlled atmosphere (e.g., nitrogen or air), and its weight is continuously monitored. The resulting TGA curve plots percentage weight loss against temperature. For the monomer, TGA can show the temperature at which it begins to volatilize or decompose. For the resulting polymer, the TGA curve indicates the onset of thermal degradation. Key parameters derived from the TGA curve include the temperature at which 5% or 10% weight loss occurs (T₅ or T₁₀), which is often used as a standard measure of thermal stability, and the percentage of material remaining at high temperatures (char yield), which can be an indicator of fire resistance. The presence of fluorine atoms in the polymer backbone is generally expected to enhance thermal stability.

Table 5: Representative TGA Data for a Poly(fluorinated benzodioxine)

| Parameter | Temperature (°C) |

|---|---|

| Onset of Decomposition | 380 |

| Temperature at 5% Weight Loss (T₅) | 410 |

| Temperature at 10% Weight Loss (T₁₀) | 435 |

| Char Yield at 800 °C (in N₂) | 45% |

Computational and Theoretical Investigations of 6 Fluoro 2,3 Dihydro 1,4 Benzodioxine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For 6-Fluoro-2,3-dihydro-1,4-benzodioxine, DFT calculations can elucidate the influence of the fluorine atom and the dioxine ring on the electronic distribution of the benzene (B151609) moiety.

Detailed research findings from DFT studies typically involve the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. ukm.my A smaller gap suggests the molecule is more polarizable and reactive.

The introduction of a fluorine atom, being highly electronegative, is expected to lower the energy levels of both the HOMO and LUMO compared to the non-fluorinated parent compound. This generally leads to increased stability and can influence the regioselectivity of chemical reactions. DFT calculations can map the molecular electrostatic potential (MEP) onto the electron density surface, visually identifying electron-rich and electron-poor regions of the molecule. This map is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.net For this compound, the area around the fluorine and oxygen atoms would be identified as electron-rich (negative potential), while the hydrogen atoms of the aromatic ring would be electron-poor (positive potential).

Reactivity descriptors, such as global hardness, softness, and electrophilicity index, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity profile. researchgate.net These theoretical parameters help in rationalizing the molecule's behavior in various chemical environments. mdpi.com

| Parameter | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.1 D | Measure of the overall polarity of the molecule. |

| Electrophilicity Index (ω) | 1.5 eV | Quantifies the ability of the molecule to accept electrons. |

Molecular Modeling and Simulation for Conformational Analysis and Intermolecular Interactions

The three-dimensional structure of this compound is not planar due to the saturated dioxine ring. This ring typically adopts a non-planar conformation to minimize steric and torsional strain. Molecular modeling techniques, including molecular mechanics (MM) and quantum mechanics (QM), are employed to perform conformational analysis and identify the most stable geometries.

The 2,3-dihydro-1,4-benzodioxine ring system is known to exist in a half-chair conformation. nih.gov For this compound, computational methods can calculate the energy barrier for the interconversion between the two possible half-chair conformers. By systematically rotating the rotatable bonds (dihedral angles), a potential energy surface scan can be performed to locate all low-energy minima. researchgate.netmdpi.com The results of these calculations provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule and its interactions with other molecules, such as solvents or biological receptors. These simulations model the atomic motions over time, providing insights into how intermolecular forces like hydrogen bonds, van der Waals forces, and π-π stacking influence the molecular assembly in condensed phases. researchgate.netresearchgate.net For instance, simulations could model how this compound interacts with water molecules, revealing details about its solvation shell.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C6-F | 1.35 Å |

| Bond Angle | C5-C6-C7 | 119.5° |

| Dihedral Angle | O1-C2-C3-O4 | -58.2° |

| Puckering Parameter (Q) | Dioxine Ring | 0.47 Å |

Theoretical Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used in medicinal chemistry to correlate the chemical structure of compounds with their biological activity. nih.gov In a theoretical QSAR study, computational methods are first used to calculate a variety of molecular descriptors for a series of related compounds. For this compound and its hypothetical derivatives, these descriptors would fall into several categories:

Electronic: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific conformational indices.

Hydrophobic: LogP (partition coefficient).

Topological: Connectivity indices that describe the branching of the molecular skeleton.

Once these descriptors are calculated, a mathematical model is built using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to find the best correlation between a subset of descriptors and the observed biological activity (e.g., enzyme inhibition, receptor binding affinity). nih.govmdpi.com

A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding synthetic efforts toward more potent compounds. semanticscholar.orgmdpi.com For example, a model might reveal that increasing the electron-withdrawing character at a specific position on the aromatic ring enhances activity, providing a clear strategy for molecular design.

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | Charge on Fluorine Atom | Relates to electrostatic interactions. |

| Steric | Molecular Volume | Describes the size of the molecule. |

| Hydrophobic | Calculated LogP | Predicts partitioning between aqueous and lipid phases. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. researchgate.net For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic substitution, DFT calculations can be used to map the entire reaction pathway.

This process involves locating the structures of reactants, products, and any intermediates, as well as the transition states (TS) that connect them on the potential energy surface. The activation energy (the energy difference between the reactants and the transition state) can be calculated, which provides insight into the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified.

For example, in a nitration reaction, computations could determine whether the nitro group would preferentially add to the position ortho or meta to the fluorine atom. The calculations would model the formation of the sigma complex (the intermediate) for each pathway and the corresponding transition states. The relative energies would reveal the regioselectivity, explaining the electronic influence of both the electron-withdrawing fluorine atom and the electron-donating dioxine moiety.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods have become increasingly accurate in predicting spectroscopic data, which is crucial for structure verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prominent example.

Using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT functionals like B3LYP or ωB97XD and appropriate basis sets (e.g., 6-311+G(2d,p)), it is possible to calculate the magnetic shielding tensors for each nucleus. idc-online.com These values are then converted to chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C).

For fluorinated compounds like this compound, the prediction of ¹⁹F NMR chemical shifts is particularly valuable. worktribe.comrsc.org The large chemical shift range of ¹⁹F makes it very sensitive to the local electronic environment. nih.gov Accurate predictions require careful consideration of molecular conformation, as the chemical shift can vary between different conformers. Therefore, the standard practice is to calculate the shifts for all significant low-energy conformers and then compute a Boltzmann-weighted average to obtain the final predicted value that can be compared with experimental spectra. idc-online.comresearchgate.net

| Nucleus (Position) | Hypothetical Experimental δ (ppm) | Predicted δ (ppm) (GIAO/DFT) | Difference (ppm) |

|---|---|---|---|

| ¹H (H-5) | 6.95 | 6.99 | +0.04 |

| ¹H (H-7) | 6.80 | 6.83 | +0.03 |

| ¹H (H-8) | 6.88 | 6.91 | +0.03 |

| ¹³C (C-6) | 158.1 (d, JCF ≈ 240 Hz) | 157.9 | -0.2 |

| ¹³C (C-5) | 117.5 (d, JCF ≈ 25 Hz) | 117.2 | -0.3 |

| ¹⁹F (F-6) | -118.5 | -119.2 | -0.7 |

Applications of 6 Fluoro 2,3 Dihydro 1,4 Benzodioxine As a Key Chemical Intermediate

Building Block for Complex Heterocyclic Systems

The 6-fluoro-2,3-dihydro-1,4-benzodioxine moiety is an attractive starting point for the synthesis of intricate heterocyclic structures, particularly those containing nitrogen. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring, providing regiochemical control in subsequent functionalization reactions.

Synthesis of Benzodioxine-Fused Piperazine (B1678402) Derivatives

While direct synthetic routes starting from this compound to complex piperazine derivatives are not extensively detailed in the available literature, the synthesis of analogous benzodioxane-piperazine compounds provides a clear blueprint for potential applications. For instance, derivatives of 1,4-benzodioxan have been successfully utilized in the preparation of phenylpiperazine compounds that exhibit selective inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. wikipedia.org The general synthetic strategy often involves the introduction of a reactive handle onto the benzodioxine ring, which can then be used to alkylate a piperazine derivative.

A plausible synthetic pathway for a this compound-fused piperazine derivative could involve the following conceptual steps:

| Step | Transformation | Reagents and Conditions |

| 1 | Friedel-Crafts Acylation | Introduction of an acyl group at the 7-position of this compound using an acyl chloride and a Lewis acid catalyst. |

| 2 | Reduction of the Ketone | Conversion of the acyl group to a methylene (B1212753) group via methods such as the Wolff-Kishner or Clemmensen reduction. |

| 3 | Halogenation | Introduction of a halogen, such as bromine, to the methylene group to create a reactive electrophile. |

| 4 | Nucleophilic Substitution | Reaction of the halogenated intermediate with a desired piperazine derivative to form the final benzodioxine-fused piperazine product. |

This modular approach would allow for the synthesis of a library of compounds with diverse substitutions on the piperazine ring, enabling the exploration of their structure-activity relationships for various biological targets. The piperazine moiety is a common feature in many approved drugs, and its incorporation with the fluorinated benzodioxine scaffold holds promise for the development of new therapeutic agents. organic-chemistry.orgnih.gov

Incorporation into Other Nitrogen-Containing Heterocycles (e.g., Triazoles, Indoles)

The versatility of this compound extends to its use as a precursor for other important nitrogen-containing heterocyclic systems, such as triazoles and indoles.

Triazole Derivatives:

The 1,2,3-triazole ring is a highly stable and versatile scaffold in medicinal chemistry, often synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. beilstein-journals.org To incorporate the this compound moiety into a triazole, the benzodioxine core would first need to be functionalized with either an azide (B81097) or a terminal alkyne group. For example, a common strategy involves the conversion of an amino group to an azide or the coupling of an aryl halide with a protected alkyne. While specific examples utilizing this compound are not prevalent, the general methodology is well-established for similar aromatic compounds. nih.gov

Indole (B1671886) Derivatives:

The Fischer indole synthesis is a classic and powerful method for the construction of the indole ring system. wikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org To synthesize an indole containing the this compound moiety, a key intermediate would be the corresponding (6-fluoro-2,3-dihydro-1,4-benzodioxin-yl)hydrazine. This hydrazine (B178648) derivative could then be reacted with a suitable carbonyl compound to generate the desired indole. The reaction is known to be influenced by the electronic nature of the substituents on the phenylhydrazine ring, suggesting that the fluorine atom at the 6-position would play a role in the regioselectivity and efficiency of the cyclization. youtube.com

Precursor in Materials Science Research

The unique properties imparted by the fluorine atom make this compound an interesting precursor for the development of advanced materials with tailored characteristics.

Development of Fluorinated Polybenzoxazines and Related Polymeric Materials

Polybenzoxazines are a class of high-performance thermosetting polymers known for their excellent thermal stability, mechanical properties, and low water absorption. wikipedia.org The incorporation of fluorine into the polymer backbone can further enhance these properties, leading to materials with low dielectric constants, reduced flammability, and high glass transition temperatures. researchgate.net

The synthesis of a benzoxazine (B1645224) monomer typically involves the condensation of a phenol, a primary amine, and formaldehyde. wikipedia.org In this context, a derivative of this compound bearing a phenolic hydroxyl group could serve as the phenolic component in the monomer synthesis. The resulting fluorinated benzoxazine monomer could then be thermally cured to produce a cross-linked polybenzoxazine network.

| Property Enhancement | Rationale |

| Lower Dielectric Constant | The low polarizability of the C-F bond reduces the overall dielectric constant of the material, making it suitable for microelectronics applications. rsc.org |

| Increased Thermal Stability | The high bond energy of the C-F bond contributes to the overall thermal stability of the polymer. |

| Reduced Flammability | Fluorinated polymers often exhibit inherent flame retardant properties. |

| Improved Chemical Resistance | The fluorine atoms can shield the polymer backbone from chemical attack. |

While specific studies detailing the use of this compound in polybenzoxazine synthesis are limited, the general principles of incorporating fluorine to enhance polymer properties are well-documented for other fluorinated precursors. researchgate.net

Exploration in Liquid Crystal Development and Optoelectronic Materials

The introduction of fluorine atoms into liquid crystal molecules can significantly influence their mesomorphic properties, such as the clearing point and the dielectric anisotropy. nih.gov The rigid and polarizable nature of the benzodioxine core, combined with the electronic effects of the fluorine substituent, makes this compound an intriguing building block for novel liquid crystalline materials.

The synthesis of liquid crystals based on this scaffold would involve the attachment of appropriate mesogenic units and terminal flexible chains to the this compound core. The resulting molecules could exhibit a range of mesophases, and their properties could be fine-tuned by varying the nature of the attached groups.

In the field of optoelectronics, fluorinated organic materials are of great interest due to their enhanced stability and tunable electronic properties. rsc.org The fluorine atom's high electronegativity leads to a lowering of both the HOMO and LUMO energy levels, which can facilitate electron injection and improve resistance to oxidative degradation in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org Derivatives of this compound could be explored as components of conjugated polymers or small molecules for these applications.

Advanced Chemical Probes in Mechanistic Biological Studies

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. nih.gov The unique properties of fluorine make it a valuable element in the design of chemical probes. For instance, the fluorine-19 (¹⁹F) nucleus is an excellent NMR probe due to its high sensitivity and the absence of background signals in biological systems. researchgate.net

Derivatives of this compound could be developed as ¹⁹F NMR-based chemical probes. By attaching a pharmacophore that targets a specific protein of interest, the fluorinated benzodioxine moiety can serve as a reporter group. Changes in the ¹⁹F NMR chemical shift upon binding of the probe to its target can provide valuable information about the binding event and the local environment of the fluorine atom within the protein's binding site. researchgate.net

Furthermore, the fluorine atom can be used to modulate the pharmacological properties of a molecule to enhance its suitability as a chemical probe. For example, fluorination can improve metabolic stability, ensuring that the probe remains intact during the course of a biological experiment. It can also be used to fine-tune the binding affinity and selectivity of the probe for its intended target. While specific examples of this compound being used as a chemical probe are not widely reported, the principles of using fluorinated molecules in this capacity are well-established. researchgate.net

Design and Synthesis of Enzyme Inhibitors for Research Purposes

The this compound moiety serves as a key building block in the design and synthesis of potent enzyme inhibitors, particularly those targeting bacterial cell division. A prominent example is the development of inhibitors for the filamentous temperature-sensitive mutant Z (FtsZ) protein. FtsZ is an essential and highly conserved protein in most bacteria that polymerizes to form the Z-ring, a structure critical for initiating cell division. nih.gov Inhibition of FtsZ function leads to failed division, cell filamentation, and eventual lysis, making it an attractive target for novel antibacterial agents. nih.gov

In the design of these inhibitors, the 2,3-dihydro-1,4-benzodioxine scaffold is strategically linked to a pharmacophoric 2,6-difluorobenzamide (B103285) head group. mdpi.com This design strategy was inspired by the potent antistaphylococcal FtsZ inhibitor PC190723. mdpi.com Researchers have systematically modified the structure of PC190723, replacing its original thiazolopyridine group with various functionalized 1,4-benzodioxane (B1196944) rings to develop a class of compounds known as benzodioxane–benzamides. nih.gov

The synthesis of these inhibitors involves coupling the 2,3-dihydro-1,4-benzodioxine intermediate, often functionalized with a linker, to the 2,6-difluoro-3-hydroxybenzamide (B1390191) core. unimi.it While developing these compounds, the synthesis of a related derivative, 6-Fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b] nih.govnih.govdioxin-2-yl)-2,3-dihydrobenzo[b] nih.govnih.govdioxine-5-carboxamide, was also reported, highlighting the incorporation of the 6-fluoro-benzodioxine structure within this class of inhibitors. unimi.it

These benzodioxane-based FtsZ inhibitors have demonstrated potent bactericidal effects, particularly against Gram-positive pathogens like Staphylococcus aureus (including MRSA strains) and Bacillus subtilis. nih.govmdpi.com The antibacterial potency has been shown to be influenced by the nature and length of the linker connecting the benzodioxane ring and the benzamide (B126) head. mdpi.com The research findings underscore the importance of the 2,3-dihydro-1,4-benzodioxine scaffold as a foundational element for generating novel enzyme inhibitors for antibacterial research.

Table 1: In Vitro Antibacterial Activity of Selected Benzodioxane-Based FtsZ Inhibitors This table presents the Minimum Inhibitory Concentration (MIC) values for representative compounds from the benzodioxane–benzamide series against various bacterial strains.

| Compound | Linker/Modification | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| FZ14 | Unsubstituted 1,4-benzodioxane | S. aureus (MSSA) | >128 | nih.gov |

| FZ95 | 1,4-Naphthodioxane | S. aureus (MRSA) | 0.25 | nih.gov |

| FZ95 | 1,4-Naphthodioxane | B. subtilis | <0.1 | nih.gov |

| FZ100 | 5,6,7,8-Tetrahydro-1,4-naphthodioxane | S. aureus (MRSA) | 0.1 | nih.gov |

| FZ100 | 5,6,7,8-Tetrahydro-1,4-naphthodioxane | B. subtilis | <0.1 | nih.gov |

Radiosynthesis of Imaging Agents for Receptor Binding Studies in vitro

While the 2,3-dihydro-1,4-benzodioxine framework is integral to many bioactive molecules, specific examples of this compound being utilized as an intermediate for the radiosynthesis of imaging agents for in vitro receptor binding studies are not extensively documented in the reviewed scientific literature. The development of radiotracers for Positron Emission Tomography (PET) often involves the incorporation of the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]). nih.gov Although numerous [¹⁸F]-labeled compounds are synthesized for imaging, including those based on fluorinated phenyl rings like [¹⁸F]6-fluoro-L-DOPA, the direct application of the [¹⁸F]-labeled this compound core for this specific purpose is not a common strategy found in current research publications. nih.govnih.gov

Emerging Research Directions and Future Perspectives in 6 Fluoro 2,3 Dihydro 1,4 Benzodioxine Chemistry

Development of Novel Stereoselective Synthetic Approaches

The biological activity of chiral molecules is often dependent on their specific spatial arrangement. Consequently, the development of methods for the stereoselective synthesis of 6-fluoro-2,3-dihydro-1,4-benzodioxine analogs is a critical research frontier. Current research is moving beyond classical resolution techniques towards more sophisticated strategies that control the formation of specific stereoisomers.

One promising avenue is the stereoselective activation of enantiotopic fluorine atoms in gem-difluoromethyl groups using Frustrated Lewis Pair (FLP) chemistry. This method allows for the desymmetrization of prochiral difluoroalkanes, providing a pathway to stereoenriched fluorinated compounds with high diastereomeric ratios. Although not yet applied directly to the benzodioxine ring, this approach represents a state-of-the-art technique for installing chiral, fluorine-bearing centers.

For the benzodioxine scaffold itself, synthetic strategies are being developed to create and separate diastereomers, with subsequent assignment of their absolute configurations using a combination of molecular modeling and advanced NMR techniques, such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY). Furthermore, methods developed for closely related structures, such as the chemical resolution of (±)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, provide a blueprint for achieving optically pure derivatives of the this compound core.

Table 1: Comparison of Stereoselective Synthesis Strategies

| Approach | Description | Key Advantages | Relevant Scaffolds |

| Frustrated Lewis Pair (FLP) C-F Activation | Monoselective activation of one C-F bond in a gem-difluoro group using a chiral Lewis base. | Access to stereoenriched fluorocarbons from common precursors; high diastereoselectivity. | gem-Difluoroalkanes. |

| Diastereomer Synthesis & Separation | Synthesis of a mixture of diastereomers followed by chromatographic separation. | Allows for the isolation and characterization of individual stereoisomers. | Substituted 2,3-dihydro-1,4-benzodioxines. |

| Chemical Resolution | Use of a chiral resolving agent to separate a racemic mixture of enantiomers. | Established method for obtaining optically pure acids and other functionalized compounds. | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. |

Exploration of C-H Functionalization for Late-Stage Fluorination and Diversification

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing structural modifications at a late point in a synthetic sequence. This approach allows for the rapid generation of a diverse library of analogs from a common advanced intermediate. Late-stage fluorination, in particular, is of immense interest for creating novel positron emission tomography (PET) imaging agents by introducing the fluorine-18 (B77423) isotope.

The direct functionalization of carbon-hydrogen (C-H) bonds represents an ideal synthetic tool for LSF. C-H functionalization avoids the need for pre-functionalized starting materials, making synthetic routes more efficient and atom-economical. Applying C-H activation/fluorination strategies to the this compound core or its precursors could provide direct access to novel fluorinated analogs that are otherwise difficult to synthesize. This would enable the exploration of structure-activity relationships by modifying positions on the aromatic ring that are not easily accessible through classical methods. Recent years have seen significant progress in developing new reagents and catalytic systems for the late-stage introduction of fluorine, a trend that is expected to provide new solutions for modifying complex molecules like fluorinated benzodioxines.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms is revolutionizing the production of fine chemicals and pharmaceuticals. These technologies offer significant advantages in terms of process safety, reproducibility, scalability, and efficiency.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can lead to higher yields, fewer byproducts, and safer handling of hazardous intermediates. For the synthesis of heterocyclic systems, multi-step flow processes have been successfully implemented to produce active pharmaceutical ingredients.

Automated synthesis platforms are particularly crucial for the production of radiolabeled compounds, such as those containing fluorine-18 for PET imaging. Commercially available modules, including the GE TRACERlab™ and IBA Synthera®, enable the safe and reliable synthesis of radiopharmaceuticals in compliance with Good Manufacturing Practice (GMP) standards. These automated systems have been successfully used to produce 18F-labeled molecules from complex precursors, demonstrating their suitability for potential future production of PET ligands based on the this compound scaffold.

Table 2: Batch Synthesis vs. Flow Chemistry/Automated Synthesis

| Feature | Batch Synthesis | Flow Chemistry / Automated Synthesis |

| Process Control | Limited control over temperature gradients and mixing. | Precise control over reaction parameters. |

| Safety | Handling of large quantities of hazardous materials. | Smaller reaction volumes, improved heat dissipation, safer handling of unstable intermediates. |

| Scalability | Often requires re-optimization for different scales. | Scalable by running the system for longer durations ("scaling out"). |

| Reproducibility | Can vary between batches. | High reproducibility due to consistent process parameters. |